Methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-ca rboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a quinoline moiety, which is often associated with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline-Thioether Intermediate: This step involves the reaction of 4-methylquinoline with a suitable thiol reagent under basic conditions to form the quinoline-thioether intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with Thiophene Derivative: The acetylated intermediate is coupled with a thiophene derivative through a nucleophilic substitution reaction.
Esterification: Finally, the carboxylic acid group of the thiophene derivative is esterified using methanol and a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and quinoline moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a valuable candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its quinoline and thiophene moieties are known to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic properties.
Industry
Industrially, the compound can be used in the development of organic semiconductors and other materials due to its electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
What sets Methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-carboxylate apart is its combination of a quinoline and thiophene moiety, which provides a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Biological Activity
Methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound is structurally complex, incorporating both thiophene and quinoline moieties, which are known for their pharmacological potential. The following sections will detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The compound can be represented by the following structural formula:
Antitumor Activity
Research indicates that thiophene derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-carboxylate showed cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values for these compounds were comparable to established chemotherapeutic agents such as Sorafenib, suggesting a potent anticancer effect.
Compound | IC50 (µM) - HepG2 | IC50 (µM) - MCF-7 |
---|---|---|
4a | 66±1.20 | 50±0.47 |
4b | 54±0.25 | 50±0.53 |
These findings highlight the potential of this class of compounds in cancer therapy, particularly in enhancing the efficacy of existing treatments through combination therapy .
Antimicrobial Properties
Thiophene derivatives have also been noted for their antimicrobial activities. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Another significant biological activity observed in thiophene derivatives is their anti-inflammatory properties. Compounds similar to methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-carboxylate have been tested in models of inflammation, showing a reduction in pro-inflammatory cytokines and mediators, which suggests potential applications in treating inflammatory diseases .
The biological activities of methyl 2-[2-(4-methyl(2-quinolylthio))acetylamino]-4-(2-thienyl)thiophene-3-carboxylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiophene derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that these compounds can induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some compounds generate ROS, which can lead to oxidative stress in cells, contributing to their cytotoxic effects against tumors .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiophene-based compounds for their cytotoxic effects on human tumor cell lines. The study found that specific modifications to the thiophene structure significantly enhanced biological activity, indicating that structural optimization is crucial for developing effective therapeutic agents .
Properties
Molecular Formula |
C22H18N2O3S3 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
methyl 2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H18N2O3S3/c1-13-10-19(23-16-7-4-3-6-14(13)16)29-12-18(25)24-21-20(22(26)27-2)15(11-30-21)17-8-5-9-28-17/h3-11H,12H2,1-2H3,(H,24,25) |
InChI Key |
XTTWBQTZZHHSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.